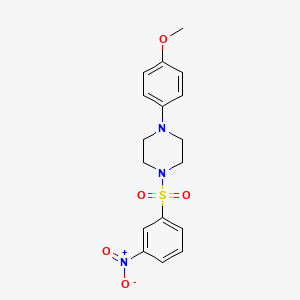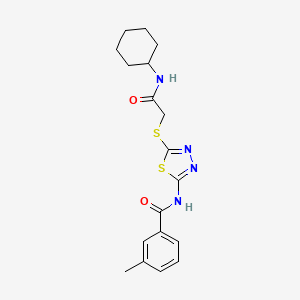
1-(4-METHOXYPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE
Vue d'ensemble
Description
1-(4-METHOXYPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a nitrobenzenesulfonyl group
Méthodes De Préparation
The synthesis of 1-(4-METHOXYPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl and nitrobenzenesulfonyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, where a methoxy-substituted benzene derivative reacts with the piperazine ring.
Introduction of Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced through sulfonation reactions, where a nitrobenzene derivative reacts with the piperazine ring in the presence of a sulfonating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(4-METHOXYPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
1-(4-METHOXYPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-METHOXYPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxyphenyl group may also contribute to the compound’s binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
1-(4-METHOXYPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(4-METHOXYPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(4-METHOXYPHENYL)-4-(3-NITROBENZENESULFONYL)MORPHOLINE: Similar structure but with a morpholine ring instead of a piperazine ring.
1-(4-METHOXYPHENYL)-4-(3-NITROBENZENESULFONYL)PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxyphenyl and nitrobenzenesulfonyl groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-25-16-7-5-14(6-8-16)18-9-11-19(12-10-18)26(23,24)17-4-2-3-15(13-17)20(21)22/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSUXMAVNKQQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4061534.png)
![2-(4-{[4-(BENZYLOXY)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B4061547.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4061551.png)
![N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B4061557.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B4061577.png)
![ethyl 4-[3-(3,5-dimethylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4061579.png)
![3-[(4-Chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one](/img/structure/B4061587.png)
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4061599.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4061600.png)
![1-(Azocan-1-yl)-3-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B4061607.png)

![3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4061626.png)
![3,4-dichloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4061627.png)
